REACTION_SMILES
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[CH2:5]([CH3:6])[O:7][C:8](=[O:9])[c:10]1[cH:11][c:12]2[c:13]([O:21][CH3:22])[cH:14][cH:15][cH:16][c:17]2[cH:18][c:19]1[NH2:20].[ClH:28].[N:1]([O-:2])=[O:3].[Na+:27].[Na+:4].[O-:23][C:24]([OH:25])=[O:26].[OH2:29]>>[CH2:5]([CH3:6])[O:7][C:8](=[O:9])[c:10]1[cH:11][c:12]2[c:13]([O:21][CH3:22])[cH:14][cH:15][cH:16][c:17]2[cH:18][c:19]1[Cl:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c(OC)cccc2cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2c(OC)cccc2cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |